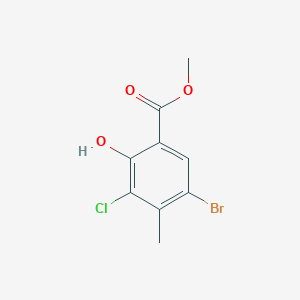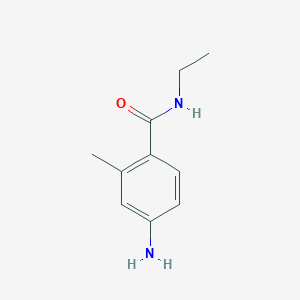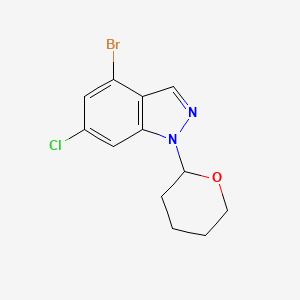
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and two methoxy groups on a phenyl ring, along with a secondary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-5,6-dimethoxybenzene.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is prepared and reacted with the starting material to introduce the propan-2-ol moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation techniques.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol: The enantiomer of the compound .
1-(2,3-difluoro-5,6-dimethoxyphenyl)ethanol: A similar compound with a different alkyl chain.
1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-1-ol: A positional isomer.
Uniqueness
The unique combination of fluorine and methoxy groups on the phenyl ring, along with the chiral center, gives (2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14F2O3 |
|---|---|
Peso molecular |
232.22 g/mol |
Nombre IUPAC |
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H14F2O3/c1-6(14)4-7-10(13)8(12)5-9(15-2)11(7)16-3/h5-6,14H,4H2,1-3H3/t6-/m1/s1 |
Clave InChI |
WMKLPGQIBSLFFE-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CC1=C(C(=CC(=C1F)F)OC)OC)O |
SMILES canónico |
CC(CC1=C(C(=CC(=C1F)F)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)








![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)

